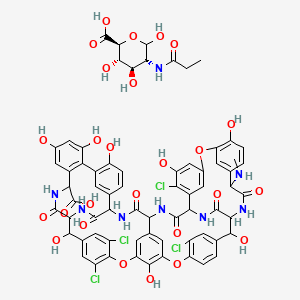
Ardacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アルダシンは、アリディシンとしても知られており、反芻動物の活性を持つ広域スペクトル抗菌性グリコペプチドです。キブデロスポランジウム・アリダム菌から単離されています。 アルダシンは主に飼料グレードの抗生物質として使用され、放牧牛の消化機能と成長を促進します .
準備方法
アルダシンは、キブデロスポランジウム・アリダム菌を用いた発酵により製造されます。 発酵培地には通常、グルコース、ビートモラセス、オレイン酸メチルが含まれており、アセチルCoA(生合成の前駆体)の供給を増やすことでアルダシンの生成を促進します . アルダシン成分の分離および精製は、アセトニトリルとリン酸緩衝液の勾配を用いた勾配分析用高速液体クロマトグラフィー(HPLC)とUV検出によって行われます .
化学反応の分析
アルダシンは、次のようなさまざまな化学反応を受けます。
酸化: アルダシンは特定の条件下で酸化され、酸化誘導体を生成します。
還元: 還元反応はグリコペプチド構造を修飾し、その抗菌活性を変化させる可能性があります。
置換: アルダシン分子内の特定の官能基で置換反応が起こり、異なる特性を持つ新しい誘導体が生成されます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
アルダシンは、次のような科学研究への応用があります。
化学: アルダシンは、グリコペプチド系抗生物質とその合成を研究するためのモデル化合物として使用されています。
生物学: 細菌の抗菌活性と耐性メカニズムを調査するために使用されます。
科学的研究の応用
Ardacin has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying glycopeptide antibiotics and their synthesis.
Biology: It is used to investigate the mechanisms of antibacterial activity and resistance in bacteria.
Industry: It is used as a feed-grade antibiotic to enhance the growth and digestive function of livestock
作用機序
アルダシンは、細胞壁合成中の脂質キャリアからペプチドグリカン鎖へのムラミルペンタペプチド-アセチルグルコサミン転移を阻害することによって、その抗菌効果を発揮します。この阻害は、細菌細胞壁の合成を阻害し、細胞の溶解と死をもたらします。 アルダシンの分子標的には、ペプチドグリカン合成に関与する酵素が含まれます .
類似化合物との比較
アルダシンは、バンコマイシンやリスタセチンなどの他のグリコペプチド系抗生物質に似ています。アルダシンには、これらの化合物とは異なる独自の特性があります。
バンコマイシン: アルダシンとバンコマイシンはどちらも細胞壁合成を阻害しますが、アルダシンはより広いスペクトルを持ち、特に獣医学的用途で使用されます。
リスタセチン: リスタセチンも細胞壁合成を阻害しますが、主にフォン・ヴィレブランド病の診断のために実験室で使用されるのに対し、アルダシンは飼料グレードの抗生物質として使用されます
類似の化合物には以下が含まれます。
- バンコマイシン
- リスタセチン
- テイコプラニン
アルダシンの独自の反芻動物の活性と飼料グレードの抗生物質としての用途は、これらの他のグリコペプチド系抗生物質とは異なります。
生物活性
Ardacin is a glycopeptide antibiotic produced by the actinomycete Kibdelosporangium aridum. It exhibits significant antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential applications in veterinary medicine.
This compound functions primarily by inhibiting cell wall synthesis in bacteria. This is achieved through interference with peptidoglycan polymerization, a critical component of bacterial cell walls. The antibiotic binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan precursors, preventing their incorporation into the growing cell wall structure. This mechanism is similar to that of other glycopeptides like vancomycin and teicoplanin .
Antimicrobial Spectrum
This compound has been shown to be effective against a variety of gram-positive organisms, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Enterococcus faecalis
The compound demonstrates activity against methicillin-resistant strains (MRSA), making it a candidate for treating resistant infections .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Sensitivity | Notes |
|---|---|---|
| Staphylococcus aureus | Sensitive | Effective against MRSA |
| Streptococcus pneumoniae | Sensitive | Inhibits growth effectively |
| Enterococcus faecalis | Sensitive | Shows reduced susceptibility in some strains |
Study 1: Efficacy in Veterinary Applications
In a study assessing the use of this compound in livestock, it was administered to pigs suffering from bacterial infections. The results indicated a significant reduction in infection rates and improved weight gain among treated animals compared to controls. The study concluded that this compound could serve as an effective alternative to traditional antibiotics in veterinary medicine .
Study 2: Resistance Patterns
A comprehensive analysis of resistance patterns revealed that while this compound is effective against many strains, some bacteria have developed resistance mechanisms. For instance, certain Enterococcus species exhibited reduced susceptibility due to alterations in cell wall precursors. Continuous monitoring and judicious use are recommended to mitigate resistance development .
特性
CAS番号 |
117742-13-9 |
|---|---|
分子式 |
C68H60Cl4N8O26 |
分子量 |
1547.0 g/mol |
IUPAC名 |
5,15,32,65-tetrachloro-2,18,26,31,44,47,49,64-octahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;(2S,3S,4R,5R)-3,4,6-trihydroxy-5-(propanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H45Cl4N7O19.C9H15NO7/c1-64-42-20-3-6-33(73)37(12-20)87-25-17-28(41(63)35(75)18-25)45-56(82)66-44-22-13-38(88-36-7-4-21(9-29(36)60)49(76)47(57(83)67-45)69-53(42)79)51(78)39(14-22)89-52-30(61)10-23(11-31(52)62)50(77)48-58(84)68-46(59(85)86)27-15-24(71)16-34(74)40(27)26-8-19(2-5-32(26)72)43(54(80)70-48)65-55(44)81;1-2-3(11)10-4-5(12)6(13)7(8(14)15)17-9(4)16/h2-18,42-50,64,71-78H,1H3,(H,65,81)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,80)(H,85,86);4-7,9,12-13,16H,2H2,1H3,(H,10,11)(H,14,15)/t;4-,5-,6+,7+,9?/m.1/s1 |
InChIキー |
ZHRODENVJFUAFN-PNKCYDOPSA-N |
SMILES |
CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |
異性体SMILES |
CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |
正規SMILES |
CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |
同義語 |
ardacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















